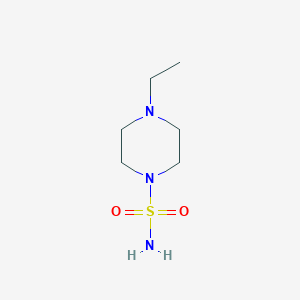

4-Ethylpiperazine-1-sulfonamide

描述

Structure

3D Structure

属性

IUPAC Name |

4-ethylpiperazine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O2S/c1-2-8-3-5-9(6-4-8)12(7,10)11/h2-6H2,1H3,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVMVXJZYYDDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4114-84-5 | |

| Record name | 4-ethylpiperazine-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations of 4 Ethylpiperazine 1 Sulfonamide

Synthetic Pathways to the 4-Ethylpiperazine-1-sulfonamide Core

The formation of the this compound scaffold can be achieved through several synthetic routes, each with its own advantages and considerations.

A straightforward approach to this compound involves the direct reaction of N-ethylpiperazine with a sulfonating agent. A common method is the reaction of N-ethylpiperazine with sulfamoyl chloride or a related reagent. This reaction is typically performed in an appropriate solvent and may require a base to neutralize the hydrogen chloride byproduct.

Another method involves the use of chlorosulfonyl isocyanate, which reacts with N-ethylpiperazine to form an intermediate that can be subsequently hydrolyzed to yield the desired sulfonamide. The choice of sulfonating agent and reaction conditions can significantly influence the yield and purity of the final product.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| N-Ethylpiperazine | Sulfamoyl chloride | Aprotic solvent, base | This compound | Moderate |

| N-Ethylpiperazine | Chlorosulfonyl isocyanate | Aprotic solvent, then hydrolysis | This compound | Variable |

This table provides a general overview of direct sulfonation reactions. Specific yields and optimal conditions can vary based on the detailed experimental setup.

The formation of the sulfonamide bond is a key step in the synthesis of this compound. This can be viewed as a specific type of amidation reaction, where the nitrogen of the piperazine (B1678402) ring attacks the sulfur of a sulfonyl group. In a broader context of heterocyclic synthesis, the sulfonylation of amines is a well-established transformation. nih.gov

For instance, piperazine derivatives can be sulfonylated to produce piperazine sulfonamides. nih.gov This general strategy is applicable to the synthesis of this compound, where N-ethylpiperazine serves as the nucleophilic amine. The efficiency of this reaction can be influenced by the nature of the sulfonylating agent and the reaction conditions employed.

In some cases, a multistep synthetic approach may be employed to construct the this compound core. This can be advantageous when the direct sulfonation of N-ethylpiperazine presents challenges or when specific stereochemistry is desired.

One potential multistep route could involve the initial synthesis of a protected piperazine derivative, followed by ethylation of one nitrogen atom and subsequent sulfonylation of the other. For example, a commercially available piperazine with one nitrogen protected by a group like tert-butyloxycarbonyl (Boc) could be ethylated at the unprotected nitrogen. After deprotection of the Boc group, the newly freed secondary amine can be sulfonated to yield this compound.

Another approach could involve the cyclization of acyclic precursors to form the piperazine ring, with the ethyl and sulfonamide functionalities already incorporated or introduced in subsequent steps.

Derivatization and Functionalization Strategies for Structural Modification

Once the this compound core is synthesized, it can be further modified to explore structure-activity relationships and develop new chemical entities.

The introduction of aromatic and heteroaromatic groups can significantly alter the properties of this compound. These moieties can be introduced at various positions, though functionalization often targets the sulfonamide nitrogen or the carbon atoms of the piperazine ring.

One common strategy involves the reaction of the sulfonamide nitrogen with an aryl or heteroaryl halide in the presence of a suitable catalyst and base. This N-arylation or N-heteroarylation can lead to a diverse range of derivatives.

Alternatively, if a precursor with a suitable functional group is used in the synthesis, such as a piperazine with a pendant aromatic group, the sulfonamide can be formed in a later step. For example, a series of N-ethyl-piperazinyl amides of oleanonic and ursonic acids have been synthesized, where the piperazine moiety is attached to a complex aromatic-like core. nih.gov

| Starting Material | Reagent | Reaction Type | Product |

| This compound | Aryl halide | N-Arylation | N-Aryl-4-ethylpiperazine-1-sulfonamide |

| This compound | Heteroaryl halide | N-Heteroarylation | N-Heteroaryl-4-ethylpiperazine-1-sulfonamide |

This table illustrates general strategies for introducing aromatic and heteroaromatic moieties. The success and conditions of these reactions depend on the specific substrates and catalysts used.

While the nitrogen atoms of the piperazine ring are often the primary sites for functionalization, recent advances in C-H functionalization have opened up possibilities for modifying the carbon skeleton of the piperazine ring. mdpi.comencyclopedia.pub These reactions allow for the direct introduction of substituents onto the carbon atoms of the ring, offering a powerful tool for creating structural diversity. mdpi.comencyclopedia.pub

The regioselectivity of these transformations is a key challenge. nsf.gov However, by carefully choosing catalysts and reaction conditions, it is possible to selectively functionalize specific C-H bonds within the piperazine ring. nsf.gov For example, photoredox catalysis has been employed for the C-H arylation of piperazines. mdpi.comencyclopedia.pub

While specific examples of regioselective transformations on this compound itself are not widely reported, the general principles of C-H functionalization of piperazine derivatives suggest that such modifications are feasible. mdpi.comencyclopedia.pub This could involve, for instance, the introduction of alkyl or aryl groups at the C2 or C3 positions of the piperazine ring.

Stereoselective Synthesis of Chiral Analogs

The synthesis of specific stereoisomers of this compound and its analogs is critical, as the three-dimensional arrangement of atoms can drastically alter a molecule's interaction with biological targets. Research has demonstrated that stereoisomers, such as cis and trans geometric isomers of piperidine (B6355638) derivatives, can exhibit highly selective inhibition of different enzyme isoforms. conicet.gov.ar For instance, in a study of 1-propargyl-4-styrylpiperidines, the cis isomers were found to be potent inhibitors of human monoamine oxidase A (hMAO-A), while the corresponding trans analogs selectively targeted the MAO-B isoform. conicet.gov.ar

Several strategies have been developed to control stereochemistry during the synthesis of piperazine-containing molecules.

Asymmetric Lithiation: One successful approach for the C–H functionalization of piperazines involves the direct asymmetric lithiation of N-Boc protected piperazines. mdpi.com The use of a chiral ligand, such as (−)-sparteine or a (+)-sparteine surrogate, in conjunction with s-butyllithium (s-BuLi) can produce enantiopure α-methylbenzyl functionalized N-Boc piperazines. mdpi.com

Chiral Pool Synthesis: Complex chiral analogs can be constructed using starting materials that are already enantiopure. For example, the synthesis of a complex piperazine core has been achieved starting from (R)-2-aminopent-4-en-1-ol. nih.gov The synthetic route involved an aziridine (B145994) formation followed by a ring-opening and an intramolecular Mitsunobu reaction to establish the chiral piperazine ring system. nih.gov

Organocatalytic Asymmetric Condensation: Advanced methods have been developed to introduce chirality at the sulfur atom of the sulfonamide group. A notable strategy involves the asymmetric condensation of prochiral sulfinates and alcohols using a pentanidium organocatalyst. nih.gov This method provides straightforward access to enantioenriched sulfinate esters, which are versatile intermediates that can be transformed into diverse chiral sulfur-containing pharmacophores, including sulfonamides. nih.gov This technique is mild, tolerates a wide range of functional groups, and is suitable for the late-stage diversification of drug-like molecules. nih.gov

| Method | Description | Key Reagents/Catalysts | Application Example | Reference |

|---|---|---|---|---|

| Geometric Isomer Separation | Synthesis of a mixture of cis/trans isomers followed by chromatographic separation to isolate the desired stereoisomer. | Standard chromatography (e.g., column chromatography) | Separation of cis and trans-1-propargyl-4-styrylpiperidines. | conicet.gov.ar |

| Asymmetric Lithiation | Direct, enantioselective C-H functionalization of an N-Boc protected piperazine ring. | s-BuLi / (−)-sparteine | Synthesis of enantiopure α-methylbenzyl functionalized N-Boc piperazines. | mdpi.com |

| Chiral Pool Synthesis | Using an enantiomerically pure starting material to build a complex chiral molecule through a series of reactions. | (R)-2-aminopent-4-en-1-ol | Synthesis of a chiral piperazine core for HIV-1 protease inhibitors. | nih.gov |

| Organocatalytic Asymmetric Condensation | Stereoselective formation of sulfinate esters from prochiral sulfinates and alcohols, which are precursors to chiral sulfonamides. | Pentanidium organocatalyst | Late-stage diversification of drug derivatives to install sulfur stereogenic centers. | nih.gov |

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of this compound and its derivatives has benefited significantly from modern synthetic techniques that enhance efficiency, sustainability, and the capacity for molecular discovery.

Catalytic Reaction Development for Efficient Synthesis

Catalysis is fundamental to the efficient construction of complex molecules, offering pathways with lower activation energies, higher selectivity, and improved yields.

Metal-Catalyzed Cross-Coupling and Cycloaddition: Copper-catalyzed reactions are frequently employed in the synthesis of piperazine derivatives. The copper-promoted 1,3-dipolar cycloaddition, a "click reaction," is used to link piperazine-containing intermediates with other molecular fragments, such as in the synthesis of 1,2,3-triazole hybrids. researchgate.net

Metathesis Catalysts: For the synthesis of highly complex, constrained bicyclic structures, powerful catalysts are required. The Zhan Catalyst-1B, a ruthenium-based catalyst, has been used to mediate ring-closing metathesis in the formation of a novel piperazine sulfonamide core designed for HIV-1 protease inhibition. nih.gov

Photoredox Catalysis: Representing a greener and more sustainable approach, photoredox catalysis has emerged for the C-H functionalization of piperazines. mdpi.com Initially dominated by transition-metal catalysts, recent developments have focused on purely organic photocatalysts, which are synthesized from renewable materials and avoid the costs and potential toxicity associated with heavy metals. mdpi.com

Heterogeneous Catalysis: To simplify product purification and enable catalyst reuse, heterogeneous catalysts are being explored. Zeolites, such as Fe/ZSM-5, are porous, acidic materials that can be modified to act as efficient and selective catalysts in organic synthesis. ukm.my While demonstrated for other heterocycles, these catalysts offer a promising approach for piperazine synthesis, allowing for easy separation from the reaction mixture and multiple reuse cycles without significant loss of activity. ukm.my

| Catalyst Type | Example | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| Copper Catalyst | Copper Iodide (CuI) / Sodium Ascorbate | 1,3-Dipolar Cycloaddition (Click Reaction) | Efficiently links molecular fragments to a piperazine core. | researchgate.net |

| Ruthenium Catalyst | Zhan Catalyst-1B | Ring-Closing Metathesis | Enables synthesis of complex, constrained bicyclic piperazine sulfonamides. | nih.gov |

| Organic Photocatalyst | Not specified | C-H Functionalization | Sustainable, metal-free alternative for modifying the piperazine ring. | mdpi.com |

| Heterogeneous Catalyst | Fe/ZSM-5 | Multicomponent Reaction | Reusable catalyst that simplifies purification and improves process sustainability. | ukm.my |

Green Chemistry Principles in the Synthesis of Sulfonamide Derivatives

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of sulfonamides.

Aqueous, Metal-Free Synthesis: A highly efficient and environmentally friendly method for creating sulfonamides involves the use of molecular iodine (I₂) as a mediator in water. rsc.org This reaction proceeds at room temperature and functions without any metal catalysts, bases, or ligands, producing primary, secondary, and tertiary sulfonamides in good to excellent yields with broad functional group tolerance. rsc.org

Microwave-Assisted Synthesis: To reduce reaction times and energy consumption, microwave irradiation has been successfully employed. A microwave-assisted click synthesis procedure for piperazine derivatives was reported to be an efficacious and environmentally friendly method. researchgate.net

Ultrasound Irradiation: Sonochemistry is another green technique that uses the energy from ultrasound to promote chemical reactions. ukm.my This method is energy-efficient and can significantly shorten reaction times while maintaining good yields and selectivity. ukm.my

Sustainable Catalysts: The shift from transition-metal photoredox catalysts to organic photocatalysts is a key innovation in green chemistry. mdpi.com Organic catalysts can be derived from renewable sources and avoid the environmental and health concerns associated with metal-based reagents. mdpi.com

| Green Chemistry Technique | Description | Advantage | Reference |

|---|---|---|---|

| Aqueous Synthesis | Using water as the reaction solvent, mediated by I₂ at room temperature. | Avoids organic solvents; metal-free, base-free, and additive-free protocol. | rsc.org |

| Microwave Irradiation | Using microwave energy to accelerate reactions. | Reduces reaction times and energy consumption. | researchgate.net |

| Ultrasound Irradiation | Employing sonochemistry to drive reactions. | Energy-efficient, short reaction times, good yields. | ukm.my |

| Organic Photocatalysis | Using metal-free, organic molecules as photocatalysts. | Sustainable, avoids toxic and costly heavy metals. | mdpi.com |

High-Throughput Synthesis and Combinatorial Library Generation

High-throughput synthesis and the generation of combinatorial libraries are powerful strategies in medicinal chemistry to accelerate the discovery of new drug candidates. These techniques allow for the rapid creation of a large number of structurally related compounds for biological screening.

Parallel Synthesis: A common strategy involves reacting a common molecular core with a diverse set of building blocks. For example, a library of novel sulfonamide and amide derivatives can be prepared by taking a common intermediate, such as 6-(piperazin-1-yl)-2-substituted-imidazo[1,2-b]pyridazine, and reacting it in parallel with a variety of different alkyl or aryl sulfonyl chlorides. researchgate.nethilarispublisher.com This approach efficiently generates a series of analogs for structure-activity relationship (SAR) studies.

Multicomponent Reactions: These reactions combine three or more starting materials in a single step to form a complex product, offering a highly efficient route to structural diversity. A metal-free multicomponent approach has been used to prepare a wide range of piperazine analogs possessing a dithiocarbamate (B8719985) moiety. researchgate.net

Diversity-Oriented Synthesis: This strategy aims to create collections of compounds with high structural complexity and diversity. nih.gov The development of flexible synthetic methods, such as the organocatalytic asymmetric condensation for creating chiral sulfinate esters, enables late-stage diversification of existing molecular skeletons, rapidly generating novel analogs with unique three-dimensional structures. nih.gov The construction of a focused library of substituted piperidines was used to probe the effect of substitution patterns on inhibitory potency and selectivity against MAO isoforms. conicet.gov.ar

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Parallel Synthesis | Reacting a common intermediate with a diverse set of reagents to produce a library of related compounds. | Reacting a piperazine-imidazo-pyridazine core with various sulfonyl chlorides. | hilarispublisher.com |

| Multicomponent Reaction | A one-pot reaction where three or more reactants combine to form a single product. | Reaction of substituted amines, carbon disulphide, and DABCO salts. | researchgate.net |

| Diversity-Oriented Synthesis | Creating structurally complex and diverse molecules from a common starting point, often through late-stage functionalization. | Late-stage diversification of drug derivatives using asymmetric condensation to install sulfur stereogenic centers. | nih.gov |

Iii. Biological Activity and Pharmacological Mechanisms of 4 Ethylpiperazine 1 Sulfonamide Derivatives

Anticancer Research and Molecular Targets

Lysine-Specific Demethylase 1 (LSD1) Inhibitory Activity and Reversibility Studies

While direct studies on the LSD1 inhibitory activity of 4-ethylpiperazine-1-sulfonamide derivatives are not extensively documented in publicly available research, the broader class of sulfonamide and piperazine-containing compounds has been identified as a promising scaffold for the development of LSD1 inhibitors.

LSD1 is a flavin-dependent monoamine oxidase homolog that plays a crucial role in transcriptional regulation by demethylating histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Its overexpression is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.

Research into structurally related sulfonamide hybrids has demonstrated potent and selective inhibition of LSD1. For instance, a series of sulfonamide-quinoline-dithiocarbamate hybrids were synthesized and evaluated for their anti-bladder cancer activity. One derivative, designated as L8, emerged as a selective and reversible LSD1 inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 60 nM. nih.govpensoft.net This compound exhibited significant antiproliferative activity against a panel of bladder cancer cell lines, with IC₅₀ values ranging from 0.09 to 1.87 µM. nih.govpensoft.net Mechanistic studies revealed that L8 functions by increasing the levels of H3K4me1, H3K4me2, and H3K9me2 in HT1376 bladder cancer cells, consistent with LSD1 inhibition. nih.govpensoft.net

Furthermore, another study identified a potent, selective, and reversible LSD1 inhibitor, compound 14, with an IC₅₀ of 0.18 μM. nih.gov This compound also demonstrated the ability to increase the methylation levels of H3K4me1 and H3K4me2. nih.gov The reversibility of these inhibitors is a key characteristic, potentially offering a more favorable safety profile compared to irreversible inhibitors by minimizing off-target effects and allowing for dose-dependent modulation of enzyme activity. Dilution assays confirmed the reversible nature of inhibitors like L8, where a decrease in concentration led to the recovery of LSD1 activity. nih.gov

Although these findings are for related sulfonamide and piperazine (B1678402) derivatives, they highlight the potential of the this compound scaffold as a basis for designing novel, reversible LSD1 inhibitors. Further research is required to synthesize and evaluate derivatives of this compound specifically for their LSD1 inhibitory properties and to elucidate their precise binding modes and structure-activity relationships.

Table 1: Antiproliferative Activity of a Representative Sulfonamide LSD1 Inhibitor (L8) against Bladder Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

| HTB5 | 1.87 |

| HTB1 | 0.93 |

| HTB3 | 0.18 |

| HT1376 | 0.09 |

Data sourced from a study on sulfonamide-quinoline-dithiocarbamate hybrids. nih.govpensoft.net

Modulation of Phosphatidylinositol 3-Kinase (PI3K) and mTOR Signaling Pathways

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in human cancers, making it a prime target for anticancer drug development. While specific studies on this compound derivatives are limited, research on related sulfonamide-based compounds has demonstrated their potential as dual PI3K/mTOR inhibitors.

A series of 4-amino-6-methyl-1,3,5-triazine sulfonamides were synthesized and evaluated as PI3K inhibitors. One promising compound from this series, 3j, was identified as a pan-class I PI3K inhibitor with moderate selectivity over mTOR in enzymatic assays. nih.gov In a cellular assay using the U87 MG glioblastoma cell line, compound 3j displayed a low double-digit nanomolar IC₅₀ for the inhibition of Akt phosphorylation, a key downstream effector of PI3K. nih.gov Furthermore, this compound exhibited good oral bioavailability in rats and demonstrated a dose-dependent reduction in Akt phosphorylation in a U87 tumor pharmacodynamic model, with a plasma half-maximal effective concentration (EC₅₀) of 193 nM. nih.gov

The exploration of sulfonamide derivatives of pyrazolo[4,3-e] nih.govpensoft.netsmolecule.comtriazines has also yielded compounds with kinase inhibitory activity, suggesting the versatility of the sulfonamide scaffold in targeting different kinases. pensoft.net Although not directly focused on PI3K/mTOR, this highlights the potential for developing novel kinase inhibitors based on this chemical class.

The ability of these related sulfonamide compounds to inhibit the PI3K/mTOR pathway underscores the potential of this compound derivatives as a source for novel anticancer agents targeting this critical signaling network. Future studies are warranted to synthesize and evaluate derivatives of this compound for their ability to modulate PI3K and mTOR activity and to understand their mechanism of action at a molecular level.

Tubulin Polymerization Inhibition and Cell Cycle Arrest Mechanisms

While direct evidence for tubulin polymerization inhibition by this compound derivatives is not prominent in the literature, related sulfonamide compounds have been identified as potent inhibitors of this process. One notable example is the antitumor sulfonamide E7010, which was discovered to be a novel tubulin polymerization inhibitor. nih.gov

Interestingly, further research on structurally related sulfonamides led to the discovery of a different class of compounds that induce cell cycle arrest in the G1 phase, rather than the M phase typically associated with tubulin inhibitors. nih.gov One such compound, N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070), demonstrated significant antitumor activity against human colon carcinoma HCT116 cells both in vitro (IC₅₀ of 0.11 µg/mL) and in vivo. nih.gov

In a separate line of research, a dispiropiperazine derivative, spiro[2′,3]-bis(acenaphthene-1′-one)perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine (SPOPP-3), was shown to have antiproliferative activity against a panel of human cancer cell lines. nih.gov This compound was found to arrest the cell cycle at the G2/M phase and disrupt mitotic spindle positioning, suggesting an interaction with the machinery of cell division. nih.gov

These findings from related compound classes suggest that the broader piperazine and sulfonamide scaffolds can be tailored to target different aspects of cell cycle progression, including tubulin dynamics and checkpoint control.

Telomerase Inhibition and Induction of DNA Damage

Telomerase, an enzyme responsible for maintaining telomere length, is reactivated in the majority of cancer cells, contributing to their immortality. This makes telomerase an attractive target for anticancer therapies. While direct studies on this compound derivatives as telomerase inhibitors are scarce, research on related arylsulfonamide derivatives has shown promise. mdpi.comsemanticscholar.org

A structure-based approach was used to design potential inhibitors of the telomerase active site, leading to the identification of an arylsulfonamide derivative, compound 2C, with an IC₅₀ of 33 µM against the K-562 cancer cell line. mdpi.comsemanticscholar.org This was significantly more potent than the known telomerase inhibitor BIBR1532 (IC₅₀ of 208 µM) in the same study. mdpi.comsemanticscholar.org Molecular dynamics simulations suggested that this compound interacts with key residues in the telomerase active site. mdpi.comsemanticscholar.org

In addition to telomerase inhibition, some piperazine derivatives have been shown to induce DNA damage. The dispiropiperazine derivative SPOPP-3, for instance, was found to cause DNA damage in SW480 cells, which likely contributes to its antiproliferative effects. nih.gov Furthermore, newly synthesized sulfonamide derivatives have been explored for their DNA binding capabilities, with some compounds showing good binding affinity through intercalation and groove binding. nih.gov

These studies indicate that the sulfonamide and piperazine moieties can be incorporated into molecules designed to interfere with DNA integrity and maintenance, either through direct interaction or by inhibiting key enzymes like telomerase.

Apoptotic and Necroptotic Pathway Activation in Cancer Cells

Inducing programmed cell death, such as apoptosis and necroptosis, is a key strategy in cancer therapy. Research on derivatives containing the N-ethylpiperazine moiety has demonstrated their ability to trigger these pathways in cancer cells.

Novel N-ethyl-piperazinyl-amides of oleanonic and ursonic acids were synthesized and found to exhibit cytotoxic effects through the regulation of apoptotic cell death. nih.gov One such derivative, compound 4, induced nuclei condensation and morphological changes consistent with apoptosis. nih.gov Molecular studies revealed an upregulation of the pro-apoptotic gene Bak and a downregulation of the pro-survival genes Bcl-XL and Bcl-2, shifting the balance towards apoptosis. nih.gov Molecular docking studies also suggested that these compounds may directly inhibit the anti-apoptotic protein Bcl-XL. nih.gov

In a different study, the dispiropiperazine derivative SPOPP-3 was shown to induce both apoptosis and necrosis in SW480 cancer cells. nih.gov This suggests that the compound may activate multiple cell death pathways. The study also raised the possibility of necroptosis, a form of programmed necrosis, being involved. nih.gov

Furthermore, a series of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govpensoft.netsmolecule.comtriazine sulfonamides were shown to have strong pro-apoptotic properties against several human cancer cell lines, including HeLa and HCT 116. mdpi.com These compounds induced changes in mitochondrial membrane potential and phosphatidylserine (B164497) externalization, which are hallmarks of apoptosis. mdpi.com

These findings collectively indicate that the incorporation of a this compound moiety into various molecular scaffolds could lead to the development of potent anticancer agents that effectively induce programmed cell death in tumor cells.

Selective Cytotoxicity against Human Cancer Cell Lines

A crucial aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing toxicity to normal cells. Several studies on derivatives containing the N-ethylpiperazine or sulfonamide moiety have demonstrated selective cytotoxicity against various human cancer cell lines.

Novel N-ethyl-piperazinyl-amide derivatives of oleanonic and ursonic acids were evaluated against the NCI-60 cancer cell line panel. nih.gov Compound 4 from this series exhibited a broad spectrum of growth inhibition, with submicromolar GI₅₀ values (the molar concentration causing 50% growth inhibition) against the most sensitive cell lines. nih.gov For example, it showed high cytotoxicity against several melanoma and CNS cancer cell lines. nih.gov

In another study, a series of 1,4-disubstituted phthalazinylpiperazine derivatives were synthesized and screened for their cytotoxic activities. nih.gov Compounds 7a-f from this series displayed excellent selectivity for the MDA-MB-231 breast cancer cell line, with IC₅₀ values in the nanomolar range. nih.gov The most promising compound, 7e, was significantly more active than the reference drug vatalanib. nih.gov

Arylpiperazine derivatives have also been highlighted for their anti-proliferative activity in different tumor cell lines. mdpi.com For instance, certain thiazolinylphenyl-piperazines showed a highly cytotoxic effect on MDA-MB231 cells with significant selectivity towards non-transformed cells. mdpi.com

These examples underscore the potential of designing this compound derivatives that exhibit potent and selective cytotoxicity against a range of human cancers.

Table 2: Cytotoxic Activity of a Representative N-Ethyl-Piperazinyl-Amide Derivative (Compound 4)

| Cancer Type | Cell Line | Growth Inhibition (%) |

| Melanoma | MALME-3M | -85.67 |

| Melanoma | LOXIMVI | -85.17 |

| Melanoma | SK-MEL-5 | -84.06 |

| Melanoma | SK-MEL-28 | -64.66 |

| CNS Cancer | SF-539 | -97.21 |

Data represents the percentage of cell growth, where negative values indicate cell killing. Sourced from a study on N-ethyl-piperazinyl-amides of oleanonic and ursonic acids. nih.gov

Anti-diabetic Activity and Therapeutic Targets

The this compound scaffold has been explored for its potential in the treatment of type 2 diabetes mellitus (T2DM). A key therapeutic target in this area is dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 prolongs the action of GLP-1, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.

A study focused on the design and synthesis of piperazine sulfonamide derivatives as DPP-4 inhibitors. pensoft.netresearchgate.net Within this research, a series of 4-ethyl-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl) piperazine-1-sulfonamide (B1279506) derivatives were synthesized and evaluated. pensoft.net The most promising compound, 8h, exhibited 27.32% inhibition of DPP-4 at a concentration of 10 µmol L⁻¹. pensoft.netresearchgate.net

In vivo studies in normal Albino Wistar rats demonstrated that compound 8h decreased blood glucose excursion in a dose-dependent manner during an oral glucose tolerance test (OGTT). pensoft.netresearchgate.net Furthermore, in a streptozotocin (B1681764) (STZ)-induced model of T2DM, chronic oral administration of compound 8h (20 mg/kg, once daily for 21 days) resulted in a significant reduction in serum glucose levels. pensoft.netresearchgate.net

These findings suggest that this compound derivatives are a promising class of compounds for the development of novel DPP-4 inhibitors for the management of T2DM. The structure-activity relationship studies indicated that the presence of methoxy (B1213986) and fluoro groups on the phenyl ring attached to the piperazine moiety contributed to the DPP-4 inhibitory activity. pensoft.net

Table 3: In Vitro DPP-4 Inhibition by a this compound Derivative (Compound 8h)

| Compound | Concentration (µmol L⁻¹) | % Inhibition |

| 8h | 10 | 27.32 |

Data sourced from a study on piperazine sulfonamide derivatives as DPP-4 inhibitors. pensoft.netresearchgate.net

Antiviral Investigations and Enzyme Inhibition

The this compound scaffold has also been explored for its potential in developing antiviral agents, with a particular focus on inhibiting key viral enzymes.

The sulfonamide moiety is a well-established pharmacophore in the design of HIV-1 protease inhibitors. This structural feature is present in several clinically approved antiretroviral drugs. The rationale for incorporating a sulfonamide group lies in its ability to mimic the transition state of the peptide bond cleavage by the viral protease, thereby acting as a potent inhibitor. While extensive research has been conducted on various sulfonamide-containing compounds as HIV-1 protease inhibitors, specific studies focusing directly on derivatives of this compound are not extensively reported in the reviewed literature. However, the known success of the sulfonamide isostere in this therapeutic area suggests that derivatives of this compound could be potential candidates for future design and synthesis of novel HIV-1 protease inhibitors.

Recent research has identified derivatives containing a 4-(phenylsulfonyl)piperazine-1-yl moiety, which is structurally analogous to this compound, as potent inhibitors of Chikungunya virus (CHIKV) replication. In a notable study, a series of 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine analogues were synthesized and evaluated for their antiviral activity. researchgate.net

The initial hit compound, N-ethyl-6-methyl-2-(4-(4-fluorophenylsulfonyl)piperazine-1-yl)pyrimidine-4-amine, demonstrated an EC50 (half-maximal effective concentration) of 8.68 µM and a CC50 (half-maximal cytotoxic concentration) of 122 µM, resulting in a selectivity index (SI) of 14.2. researchgate.netresearchgate.netsrce.hr Through a process of structural optimization, a more potent and less cytotoxic analogue was discovered. This optimized compound exhibited a significantly improved EC50 value of 3.95 µM and a CC50 value of 260 µM, leading to a superior selectivity index of over 61. researchgate.netresearchgate.netsrce.hr These findings highlight the potential of this chemical class for the development of novel antiviral drugs against CHIKV. researchgate.net

Table 2: Antiviral Activity of 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine Analogues against CHIKV

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Initial Hit Compound | 8.68 | 122 | 14.2 |

| Optimized Compound | 3.95 | 260 | >61 |

Data represents the inhibitory activity against Chikungunya virus replication in vitro. researchgate.netresearchgate.netsrce.hr

Neurological and Central Nervous System (CNS) Activity

The piperazine ring is a common structural feature in many centrally acting agents, and its combination with a sulfonamide group in the this compound scaffold has prompted investigations into its potential for modulating CNS targets, particularly serotonin (B10506) receptors.

The development of ligands for serotonin receptors, such as the 5-HT1A and 5-HT6 subtypes, is a key strategy in the discovery of novel treatments for a variety of neurological and psychiatric disorders. While direct studies on this compound derivatives as serotonin receptor ligands are limited in the available literature, the broader classes of arylpiperazines and sulfonamides are well-represented in this field.

For instance, arylpiperazine derivatives are known to exhibit high affinity for 5-HT1A receptors. researchgate.net Similarly, arylsulfonyl derivatives have been a focus in the development of ligands for 5-HT6 receptors. nih.gov The structural similarities between these established pharmacophores and the this compound core suggest that its derivatives could be promising candidates for development as selective serotonin receptor modulators. Further research is warranted to synthesize and evaluate specific derivatives of this compound for their affinity and functional activity at 5-HT1A, 5-HT6, and other serotonin receptor subtypes.

Beta-Secretase 1 (BACE1) Inhibitory Activity for Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides, which form plaques in the brain. researchgate.netrsc.org The production of these peptides is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by beta-secretase 1 (BACE1). researchgate.net Consequently, inhibiting BACE1 is a primary therapeutic strategy for the treatment of AD. rsc.org

Researchers have designed and synthesized novel series of piperazine sulfonamide derivatives as potent BACE1 inhibitors. nih.govresearchgate.net Through a collaborative approach involving chemistry, X-ray crystallography, and molecular modeling, these derivatives were optimized to interact with the S2' sub-pocket and non-prime side of the enzyme. nih.gov This iterative design process led to the identification of an analog that significantly lowered peripheral Aβ40 levels in transgenic mice. nih.govresearchgate.net Similarly, N(4)-substituted piperazine naphthamide derivatives have also been synthesized and evaluated as BACE1 inhibitors. researchgate.netnih.gov

Table 1: BACE1 Inhibitory Activity of Selected Piperazine Sulfonamide Derivatives This table is representative of findings in the field and data may be derived from multiple referenced studies.

| Compound Type | Target | Assay/Model | Key Finding | Reference |

| Piperazine Sulfonamide Analog | BACE1 | In vivo (Transgenic Mice) | Potently lowers peripheral Aβ40 | nih.govresearchgate.net |

| N(4)-substituted piperazine naphthamide | BACE1 | Enzymatic evaluation | Showed BACE1 inhibitory activity | researchgate.netnih.gov |

Considerations for Blood-Brain Barrier (BBB) Permeation in CNS Applications

A significant challenge in developing drugs for central nervous system (CNS) disorders like Alzheimer's disease is ensuring the molecule can cross the blood-brain barrier (BBB). While piperazine-sulfonamide derivatives have shown promise as BACE1 inhibitors, their ability to penetrate the brain has been a point of concern. researchgate.net

Early studies indicated that some peptidomimetic piperazine-sulfonamides have difficulty accessing BACE1 enzymes within the brain. researchgate.net This is partly because these compounds can be substrates for efflux pumps, such as P-glycoprotein (P-gp), which actively transport them out of the brain, limiting their effective concentration at the target site. researchgate.net For instance, treatment of CRND8 mice with certain piperazinyl sulfonamides resulted in lower plasma levels of Aβ40, but no significant reduction was observed in the cortex, highlighting the BBB penetration issue. researchgate.net

However, recent advancements using high-throughput screening and X-ray crystallography have enabled the development of small-molecule inhibitors with improved properties for crossing the BBB. researchgate.net Furthermore, research into other sulfonamide derivatives, such as (E)-3,4-dihydroxy styryl sulfonamides, has shown that some of these compounds can achieve high BBB permeability, suggesting that targeted chemical modifications can overcome this hurdle. epa.gov

Diverse Pharmacological Activities and Enzyme Modulation

The structural versatility of the this compound scaffold lends itself to the development of agents with a wide array of pharmacological activities beyond BACE1 inhibition.

Inflammation is a key pathological process in numerous diseases. Derivatives containing piperazine and sulfonamide moieties have demonstrated significant anti-inflammatory effects through various mechanisms.

One study investigated a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), which reduced paw edema and decreased cell migration and protein exudation in a pleurisy test. nih.gov Its anti-inflammatory and analgesic effects are suggested to be mediated via the serotonergic pathway. nih.gov

Other research has focused on pyrazole (B372694) derivatives containing a sulfonamide terminal moiety. nih.gov These compounds were found to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov The mechanism for this activity involves the inhibition of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net Similarly, novel benzenesulfonamide (B165840) derivatives have been shown to reduce levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as inhibit COX-1 and COX-2. mdpi.com These compounds also exhibit membrane-stabilizing activity on red blood cells, which may contribute to their anti-inflammatory potential by preventing the release of lysosomal contents. mdpi.com

Table 2: Anti-Inflammatory Activity of Representative Sulfonamide Derivatives

| Compound Class | Key Mechanism/Target | Finding | Reference |

| Pyrazole Sulfonamides | Prostaglandin E2 Production | IC50 of 0.52 μM for the most active compound | nih.gov |

| Pyrazole Sulfonamides | Nitric Oxide Release | IC50 of 0.63 μM for the most active compound | nih.gov |

| Benzenesulfonamide Derivatives | Carrageenan-Induced Paw Edema | Up to 99.69% inhibition at the 4th hour | mdpi.com |

| Piperazine Pyrazole Derivative (LQFM-008) | Carrageenan-Induced Paw Edema | Reduced edema at doses of 15 and 30 mg/kg | nih.gov |

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antimalarial agents. nih.govnih.gov Sulfonamide-based compounds have long been a cornerstone of antimalarial therapy, often used in combination treatments. nih.govmdpi.com

Novel sulfonamide derivatives have been designed and synthesized to combat drug-resistant malaria. nih.govrsc.org One series of pyrimidine-tethered spirochromane-based sulfonamide derivatives demonstrated strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov The mechanism of action for some of these compounds involves the inhibition of falcipain-2 and falcipain-3, which are cysteine proteases essential for the parasite's life cycle. nih.govrsc.org Virtual screening and molecular docking have been employed to identify researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine sulfonamides that target falcipain-2, leading to compounds with good in vitro antimalarial activity. mdpi.comuantwerpen.be

**Table 3: Antimalarial Activity of Sulfonamide Derivatives Against *P. falciparum***

| Compound Class | Parasite Strain | Target Enzyme | IC50 | Reference |

| Pyrimidine-tethered Spirochromane Sulfonamide | W2 (CQ-resistant) | Falcipain-2 | 1.03 µM | nih.gov |

| Pyrimidine-tethered Spirochromane Sulfonamide | W2 (CQ-resistant) | Falcipain-3 | 1.12 µM | nih.gov |

| researchgate.netnih.govnih.govtriazolo[4,3-a]pyridine Sulfonamide | P. falciparum | Falcipain-2 | 2.24 µM | uantwerpen.be |

| Dipeptide-Sulfonamide Derivative | P. berghei | Not specified | 79.89% inhibition | nih.gov |

Conventional diuretics often act by inhibiting sodium transport in the kidney, which can lead to electrolyte imbalances. nih.govnih.gov A novel approach to diuresis involves the inhibition of urea (B33335) transporters (UTs), which play a crucial role in the urine concentrating mechanism. nih.govnih.gov Inhibiting these transporters, such as UT-A1 or UT-B, can induce diuresis by preventing urea reabsorption without significantly affecting electrolyte levels. nih.gov

This mechanism presents an exciting possibility for developing a new class of diuretics with potentially fewer side effects. nih.gov While direct studies on this compound derivatives as UT inhibitors are not extensively documented in the provided results, the principle of targeting UTs opens a promising avenue for future research. The sulfonamide scaffold is well-established in diuretic drug design (e.g., thiazides, loop diuretics), and its exploration in the context of UT inhibition could yield novel therapeutic agents. Research has identified UT-B inhibitors from natural sources, confirming the viability of this target for inducing diuresis. nih.gov

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. The development of compounds with antioxidant properties is therefore of significant therapeutic interest.

Several studies have investigated the antioxidant potential of piperazine and sulfonamide hybrids. nih.gov In one study, benzene (B151609) sulfonamide-piperazine hybrids were evaluated using multiple assays, including FRAP (ferric reducing antioxidant power) and CUPRAC (cupric reducing antioxidant capacity), with some compounds showing higher antioxidant activity than reference standards. nih.gov Gallic acid-based sulfonamides have also been synthesized and shown to possess potent ROS scavenging activity, comparable to the parent gallic acid, while exhibiting improved pharmacokinetic profiles. mdpi.com Furthermore, (E)-3,4-dihydroxy styryl sulfonamide derivatives displayed strong free radical quenching abilities and provided significant protection against hydrogen peroxide-induced cellular damage. epa.gov

Table 4: Antioxidant Activity of Various Sulfonamide Derivatives

| Compound Class | Assay | Result (IC50 or Activity) | Reference |

| Benzene sulfonamide-piperazine hybrid (Cmpd 4) | FRAP | IC50: 0.08 mM | nih.gov |

| Benzene sulfonamide-piperazine hybrid (Cmpd 4) | CUPRAC | IC50: 0.21 mM | nih.gov |

| 1,3,5-Triazine with Aminobenzene Sulfonamide | ABTS Radical Scavenging | EC50: 17.16–27.78 μM | mdpi.com |

| Gallic Acid Sulfonamide Derivatives (TMBS/THBS) | ROS Scavenging (H2DCFDA) | Significantly lowered ROS levels | mdpi.com |

Antiarrhythmic Applications and Cardiac Ion Channel Modulation

There is a notable absence of specific studies focusing on the antiarrhythmic properties of this compound derivatives. The modulation of cardiac ion channels is a key mechanism for antiarrhythmic drugs, often targeting potassium channels like hERG to prolong the cardiac action potential. nih.govmdpi.com While some arylpiperazine derivatives have been investigated for their potential to treat arrhythmias, often through their interaction with α1-adrenergic receptors, this research does not extend specifically to derivatives of this compound. mdpi.com The proarrhythmic potential of compounds that block cardiac ion channels necessitates careful and specific investigation for each new chemical entity. mdpi.com Without dedicated studies, any potential activity of this compound derivatives in this area remains speculative.

Iv. Structure Activity Relationship Sar and Ligand Design Principles

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore model for compounds based on the 4-ethylpiperazine-1-sulfonamide core generally consists of a combination of features derived from its two main components. These features are critical for molecular recognition and binding to biological targets.

The key pharmacophoric elements typically include:

A Hydrogen Bond Acceptor/Donor Region: The sulfonamide moiety is a versatile hydrogen bond participant. The oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors, while the sulfonamide N-H can serve as a hydrogen bond donor. mdpi.comnih.gov

A Positively Ionizable Feature: At physiological pH, the nitrogen atom of the piperazine (B1678402) ring (N-1) is often protonated, functioning as a cationic center that can engage in ionic interactions or hydrogen bonds with the target protein. mdpi.com

These features must be appropriately oriented in three-dimensional space to achieve optimal interaction with a biological target. The combination of a hydrogen bond donor/acceptor, a hydrophobic region, and a cationic center forms the fundamental pharmacophore for many piperazine sulfonamide-based ligands. mdpi.com

Impact of Substitutions on the 4-Ethylpiperazine Moiety

The 4-ethylpiperazine moiety is a common functional group in drug design, and modifications to this part of the molecule can significantly influence biological activity.

The N-alkyl substituent on the piperazine ring plays a critical role in modulating the potency and selectivity of a ligand. The ethyl group in this compound is often optimal for balancing potency with favorable drug-like properties.

Studies on N-alkyl piperazine series have shown that the length of the alkyl chain can have a profound effect on biological activity. For instance, in a series of CXCR4 antagonists, extending the alkyl chain from ethyl to propyl improved on-target potency, while further extension to a butyl group did not offer additional advantages. researchgate.net This suggests that the ethyl group helps to position the molecule within a specific hydrophobic pocket of the receptor. A group that is too small may not fully occupy the pocket, leading to weaker binding, while a group that is too large may introduce steric hindrance.

| Compound | N-Substituent (R) | Relative Potency | Key Observations |

|---|---|---|---|

| Analog 1 | -H | Low | Lack of hydrophobic interaction in the specific pocket. |

| Analog 2 | -CH₃ (Methyl) | Moderate | Partial occupation of the hydrophobic pocket. |

| Analog 3 | -CH₂CH₃ (Ethyl) | High | Optimal fit and hydrophobic interaction. |

| Analog 4 | -CH₂CH₂CH₃ (Propyl) | High to Moderate | May be slightly too large, potentially causing minor steric clash. |

| Analog 5 | -C(CH₃)₃ (tert-Butyl) | Low | Significant steric hindrance, preventing optimal binding. |

This table is illustrative and based on general SAR principles for N-alkyl piperazine derivatives.

The nitrogen atoms of the piperazine ring are crucial for its chemical properties and biological interactions. The basicity of the piperazine nitrogen can be a key determinant of binding affinity. tandfonline.com Substitutions on the nitrogen atoms can alter this basicity and introduce new interactions.

For instance, introducing electron-withdrawing groups can decrease the basicity of the nitrogen, which may reduce ionic interactions but could enhance other types of binding or improve selectivity. Conversely, small alkyl groups like ethyl generally maintain the basicity of the nitrogen, allowing it to be protonated at physiological pH and form strong ionic or hydrogen bonds.

In some cases, the nitrogen atom of the piperazine that is not part of the sulfonamide linkage can be substituted with larger, more complex groups to probe additional binding pockets. However, this can also lead to a loss of activity if the substituent is too bulky or improperly oriented.

The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the equilibrium between different chair conformers, as well as the potential for boat or twist-boat conformations. The specific conformation adopted by the piperazine ring is critical for orienting its substituents in the correct spatial arrangement for binding to a receptor.

For some 1,2-disubstituted piperazines, the axial conformation has been found to be preferred, as it can place the substituents in an orientation that mimics the binding of endogenous ligands. nih.gov This conformational preference can be further stabilized by intramolecular hydrogen bonds. The conformation of the this compound moiety will dictate the relative positions of the ethyl group and the sulfonamide, which must be optimal for simultaneous interaction with their respective binding sites on the target protein.

Structure-Activity Relationships of the Sulfonamide Moiety

The sulfonamide group is a key functional group in a vast number of therapeutic agents, prized for its chemical stability and ability to participate in strong hydrogen bonding interactions. sphinxsai.com

The sulfonyl group (-SO₂) is a powerful hydrogen bond acceptor. The two oxygen atoms can form strong hydrogen bonds with hydrogen bond donors on a receptor, such as the N-H groups of amino acid residues like histidine, arginine, or asparagine. nih.gov This ability to form multiple, strong hydrogen bonds makes the sulfonamide group an excellent anchor for binding a molecule to its target.

The geometry of the sulfonamide group is tetrahedral, which allows it to present its hydrogen bonding partners in a well-defined three-dimensional arrangement. sphinxsai.com This precise geometry is often critical for high-affinity binding. Furthermore, the sulfonamide N-H group can act as a hydrogen bond donor, providing an additional point of interaction with the target.

Modifications to the Sulfonamide Nitrogen and their Effect on Potency and Selectivity

The sulfonamide functional group (—SO₂NH—) is a critical component for the biological activity of many drugs. researchgate.net Modifications to the N1 sulfonamide nitrogen of the this compound scaffold have been shown to be a viable strategy for modulating pharmacological properties. Generally, in sulfonamide-based agents, mono-substitution on the N1 nitrogen can enhance activity, whereas di-substitution often leads to a loss of activity. youtube.com

A key strategy to enhance potency involves the introduction of various heterocyclic rings onto the sulfonamide nitrogen. youtube.com This approach was utilized in a study where a series of derivatives were synthesized by substituting the sulfonamide hydrogen with a 5-(p-tolyl)-1,3,4-oxadiazol-2-yl group. These compounds were investigated as potential inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme, a target for type II diabetes treatment. pensoft.net

The study highlighted that modifications to the parent structure yielded compounds with varying degrees of inhibitory activity. The most promising compound from this series, designated as 8h , demonstrated a 27.32% inhibition of DPP-4 at a concentration of 10 μmol L⁻¹. pensoft.net This finding underscores the significant impact that substitution at the sulfonamide nitrogen can have on the potency of this compound derivatives.

Table 1: Effect of Sulfonamide Nitrogen Modification on DPP-4 Inhibition

| Compound | Modification on Sulfonamide Nitrogen | Activity Highlight |

|---|---|---|

| 8h | N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl) | Most promising compound, showing 27.32% inhibition at 10µmol L⁻¹ |

| 8a-8i | Series of N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl) derivatives | Synthesized and evaluated for in vitro DPP-4 inhibitory effectiveness |

Design Strategies for Hybrid Compounds and Multi-Target Ligands

The development of hybrid molecules, which combine two or more pharmacophoric units into a single entity, is an emerging strategy in drug design. nih.gov This approach aims to create agents with improved affinity, better efficacy, and potentially dual or multiple modes of action, which can be particularly beneficial for treating complex diseases. nih.govnih.gov The sulfonamide scaffold is an excellent candidate for this strategy due to its versatile structure and broad range of biological activities. nih.govresearchgate.net

A study focused on the hybridization of benzene (B151609) sulfonamide with piperazine derivatives resulted in the synthesis of six new compounds. nih.gov These hybrid molecules were evaluated for their antioxidant capacity and their ability to inhibit several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase. nih.gov

The results indicated that these hybrid compounds possess significant multi-target potential. Notably, different compounds within the series exhibited the best inhibitory activity against different enzymes, demonstrating how structural variations can tune the selectivity profile. For instance, compound 5 was the most potent against AChE and BChE, compound 4 against tyrosinase, and compound 3 against α-glucosidase. nih.gov This highlights the utility of the this compound scaffold in creating multi-target ligands through molecular hybridization.

Table 2: Multi-Target Enzyme Inhibition by Benzene Sulfonamide-Piperazine Hybrids

| Compound | Target Enzyme | IC₅₀ (mM) |

|---|---|---|

| Compound 5 | Acetylcholinesterase (AChE) | 1.003 |

| Compound 2 | Butyrylcholinesterase (BChE) | 1.008 |

| Compound 5 | Butyrylcholinesterase (BChE) | 1.008 |

| Compound 4 | Tyrosinase | 1.19 |

| Compound 3 | α-Glucosidase | 1.000 |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and structure-activity relationships. The biological activity of chiral drugs can vary significantly between different stereoisomers (enantiomers or diastereomers), as they can interact differently with chiral biological targets such as enzymes and receptors. One isomer may exhibit the desired therapeutic effect, while another may be less active, inactive, or even contribute to undesirable side effects.

In the context of designing ligands based on the this compound scaffold, stereochemical considerations are crucial, particularly when modifications introduce chiral centers. For example, the attachment of a substituted side chain or a complex heterocyclic ring system to the core structure can create one or more stereocenters. The specific spatial orientation of these substituents can profoundly influence the molecule's ability to fit into the binding pocket of its target protein, thereby affecting its potency and selectivity.

While the reviewed literature provides extensive information on modifications and hybridization of the this compound core, specific studies detailing the synthesis and differential biological evaluation of stereoisomers of its derivatives were not prominently identified. However, the principles of stereochemistry remain a critical consideration for any future drug development efforts based on this scaffold. The synthesis and testing of individual stereoisomers would be a necessary step to fully optimize the pharmacological profile of any new lead compound derived from this compound.

V. Computational Chemistry and Molecular Modeling for 4 Ethylpiperazine 1 Sulfonamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding how 4-Ethylpiperazine-1-sulfonamide might interact with its biological targets, such as TNF-α.

Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein like TNF-α. The active form of TNF-α is a homotrimer, and small molecules can be designed to interfere with its trimeric structure or its interaction with its receptor. mdpi.com By computationally placing this compound into the binding pockets of TNF-α, researchers can estimate the binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally suggests a more stable and favorable interaction. nih.gov

For instance, in a hypothetical docking study of this compound against TNF-α (PDB ID: 2AZ5), the predicted binding affinity could be compared to that of known inhibitors. biointerfaceresearch.com This allows for an initial assessment of its potential potency.

Table 1: Hypothetical Docking Scores of this compound and a Reference Inhibitor against TNF-α

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity |

| This compound | TNF-α (PDB: 2AZ5) | -7.2 | High |

| Reference Inhibitor (SPD-304) | TNF-α (PDB: 2AZ5) | -8.5 | Very High |

Note: This data is illustrative and based on typical outcomes of molecular docking studies.

Beyond predicting binding affinity, molecular docking reveals the specific interactions between the ligand and the amino acid residues of the target protein. For this compound, this would involve identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The sulfonamide group (SO₂NH₂) is a known hydrogen bond donor and acceptor, and the piperazine (B1678402) ring can also participate in various non-covalent interactions. nih.govresearchgate.net

Studies on other sulfonamide-containing inhibitors targeting various proteins have highlighted the importance of the sulfonamide moiety in forming crucial hydrogen bonds with backbone or side-chain residues of the protein, thereby anchoring the ligand in the binding site. nih.govresearchgate.net In the context of TNF-α, key residues in the binding pocket that could interact with this compound might include tyrosine, leucine, and glycine.

Table 2: Predicted Key Residue Interactions for this compound with TNF-α

| Interacting Atom/Group in Ligand | Interacting Residue in TNF-α | Type of Interaction |

| Sulfonamide Oxygen | Tyrosine (TYR) 119 | Hydrogen Bond |

| Sulfonamide NH | Leucine (LEU) 120 | Hydrogen Bond |

| Ethyl Group | Leucine (LEU) 57 | Hydrophobic Interaction |

| Piperazine Nitrogen | Serine (SER) 60 | Hydrogen Bond |

Note: This table presents a hypothetical interaction pattern based on the structure of this compound and known TNF-α inhibitor binding sites.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at finding a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

To develop a QSAR model for the anti-inflammatory activity of this compound, a series of analogues would be synthesized and their biological activity (e.g., IC₅₀ for TNF-α inhibition) would be measured. Various molecular descriptors (e.g., electronic, steric, hydrophobic properties) would then be calculated for each analogue. Statistical methods, such as multiple linear regression, are used to build a model that correlates these descriptors with the observed activity. nih.gov

A successful QSAR model can then be used to predict the biological activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.com

Table 3: Example of a QSAR Equation for Anti-Inflammatory Activity

| QSAR Model Equation | pIC₅₀ = 0.85 * LogP - 0.23 * MW + 1.54 * H-bond Donors + 2.1 |

| Statistical Parameters | |

| Correlation Coefficient (R²) | 0.88 |

| Cross-validated R² (Q²) | 0.75 |

| Descriptor Definitions | |

| LogP | Octanol-water partition coefficient (lipophilicity) |

| MW | Molecular Weight |

| H-bond Donors | Number of hydrogen bond donors |

Note: This is a representative QSAR model and does not reflect an actual study on this compound.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of how steric and electrostatic fields of a molecule influence its activity. These models can generate contour maps that visualize regions where modifications to the chemical structure would likely increase or decrease biological activity. For this compound, 3D-QSAR could guide modifications to the ethyl group or substitution on the piperazine ring to enhance its binding to TNF-α.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the fluctuations of the interacting molecules. An MD simulation of the this compound-TNF-α complex, typically on the nanosecond timescale, can confirm the stability of the binding mode predicted by molecular docking. mdpi.combiointerfaceresearch.com

By analyzing the trajectory of the simulation, researchers can calculate the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability. Furthermore, MD simulations can reveal the persistence of key hydrogen bonds and other interactions, providing a more accurate picture of the binding dynamics than static docking models.

Analysis of Protein-Ligand Complex Stability Over Time

The stability of a drug-target complex is a critical determinant of its therapeutic efficacy. Molecular dynamics (MD) simulations are a powerful computational method used to assess the stability of a protein-ligand complex over time. nih.gov This technique simulates the motions of atoms in the complex, providing a dynamic view of the binding interactions. For this compound, MD simulations can be performed with relevant biological targets, such as the tumor necrosis factor (TNF) receptor or dipeptidyl peptidase-IV (DPP-IV), for which related piperazine sulfonamides have shown activity. srce.hrbiosynth.comnih.gov

Several key parameters are analyzed from the MD trajectory to quantify the stability of the complex. researchgate.netresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues, indicating their flexibility. Analysis of RMSF can reveal which parts of the protein become more or less rigid upon ligand binding, highlighting regions crucial for the interaction. researchgate.net

Radius of Gyration (Rg): This parameter describes the compactness of the protein. A stable Rg value indicates that the protein is not undergoing major unfolding or conformational changes. researchgate.net

Hydrogen Bonds (H-bonds): The number and persistence of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. Consistent H-bond formation is a strong indicator of a stable and specific interaction. researchgate.net

By tracking these metrics, researchers can qualitatively estimate the stability of the this compound-protein complex, comparing it with known inhibitors or other candidate molecules to predict binding affinity and residence time. nih.gov

Table 1: Representative Metrics for Protein-Ligand Complex Stability Analysis from Molecular Dynamics Simulation

| Parameter | Description | Implication for Stability |

|---|---|---|

| RMSD | Root Mean Square Deviation of protein backbone atoms. | A low and stable plateau indicates the complex has reached equilibrium and maintains its overall fold. |

| RMSF | Root Mean Square Fluctuation of individual residues. | Lower fluctuations in the binding site residues suggest stable ligand-induced contacts. |

| Rg | Radius of Gyration of the protein. | A consistent value indicates the protein's compactness is maintained, with no unfolding. |

| H-Bonds | Number of hydrogen bonds between ligand and protein. | A high number of persistent hydrogen bonds over time signifies strong, stable binding. |

Evaluation of Induced Fit and Conformational Changes

The binding of a ligand to a protein is rarely a simple "lock-and-key" event. The concept of "induced fit" posits that the initial interaction induces conformational changes in both the ligand and the protein's active site, leading to a more optimal and tighter binding complex. nih.gov Induced-fit docking (IFD) is a computational technique that models this dynamic process. srce.hr

In the case of this compound, IFD studies can be used to explore its binding to targets like DPP-IV. srce.hrnih.govresearchgate.net The process involves docking the flexible ligand into a rigid protein structure, followed by a refinement stage where the protein's binding site residues are allowed to move and adapt to the ligand's presence. srce.hr This allows for the identification of the most probable binding pose and reveals crucial conformational adjustments. For instance, studies on similar piperazine sulfonamides have shown that they occupy the DPP-IV binding domain and form hydrogen bonds with key residues such as R125, E205, E206, and Y662, which would not be possible without adjustments in the protein's side chains. srce.hrresearchgate.net These computational studies can reveal the specific amino acid residues that interact with the sulfonamide group, the piperazine ring, and the ethyl substituent of the molecule, guiding further structure-based drug design. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction

Before a compound can become a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions use computational models to estimate these properties based on a molecule's structure, significantly reducing the need for extensive early-stage animal testing. nih.govmdpi.com For this compound, these predictions provide a crucial first look at its potential drug-likeness. mdpi.com

Computational Assessment of Oral Absorption and Permeability

Oral bioavailability is a desirable trait for many drugs. Computational models predict oral absorption based on physicochemical properties that correlate with a molecule's ability to pass through the gastrointestinal tract and enter the bloodstream. nih.gov Key parameters are often evaluated against established guidelines like Lipinski's Rule of Five.

For this compound, these properties can be calculated using various software platforms. mdpi.comrsc.org

Molecular Weight (MW): A lower molecular weight (< 500 g/mol ) is generally favored for better absorption.

LogP: The logarithm of the octanol-water partition coefficient, LogP, measures lipophilicity. An optimal range (typically < 5) is necessary to balance membrane permeability with aqueous solubility.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBDs (usually N-H or O-H groups) and HBAs (usually N or O atoms) influences solubility and membrane permeability. Fewer HBDs (≤ 5) and HBAs (≤ 10) are preferred.

Topological Polar Surface Area (TPSA): TPSA is the surface area of a molecule contributed by polar atoms. It is a strong predictor of drug transport properties, with values < 140 Ų generally associated with good oral absorption. mdpi.com

Table 2: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value | Implication for Oral Bioavailability |

|---|---|---|

| Molecular Weight (g/mol) | 193.27 cymitquimica.com | Favorable (< 500) |

| LogP | ~0.5 - 1.5 (estimated) | Favorable (< 5), balanced lipophilicity |

| Hydrogen Bond Donors | 2 | Favorable (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Favorable (≤ 10) |

| TPSA (Ų) | ~75 - 85 (estimated) | Favorable (< 140 Ų), suggests good permeability |

| Oral Absorption (%) | High (predicted) | Likely to be well-absorbed from the gut |

Prediction of Blood-Brain Barrier (BBB) Penetration and Efflux Pump Substrate Properties (e.g., P-glycoprotein)

The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS) but undesirable for peripherally acting drugs. frontiersin.orgpreste.ai Computational models can predict BBB permeability based on a molecule's size, polarity, and ability to engage with transport systems. nih.govmdpi.com The presence of the sulfonamide group, which is acidic, can reduce CNS penetration. nih.gov However, modifications such as capping the sulfonamide nitrogen have been shown in related series to significantly enhance brain penetration. nih.gov

Efflux pumps, particularly P-glycoprotein (P-gp), are a major obstacle to both BBB penetration and oral absorption. nih.govnih.gov P-gp is a membrane transporter that actively removes a wide range of xenobiotics from cells, including from brain endothelial cells and intestinal epithelia. nih.gov Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms are used to predict whether a compound is likely to be a P-gp substrate. preste.ainih.gov Given its structure, this compound would be evaluated by these models to assess its potential for P-gp-mediated efflux, which could limit its bioavailability and CNS distribution.

Computational Toxicology and Cytotoxicity Assessments

Early prediction of potential toxicity is essential to avoid late-stage drug development failures. Computational toxicology uses QSAR models to correlate chemical structures with various toxicity endpoints. mdpi.com These models are trained on large datasets of compounds with known toxicological profiles. For this compound, in silico tools can screen for potential liabilities such as:

Mutagenicity: Predicting the potential to cause genetic mutations.

Carcinogenicity: Assessing the risk of causing cancer.

Hepatotoxicity: Predicting the potential for liver damage.

Cardiotoxicity: Evaluating the risk of adverse effects on the heart, such as hERG channel inhibition.

Cytotoxicity: Estimating the general toxicity to cells. mdpi.com

These predictions help to flag potential issues and guide the design of necessary experimental safety studies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure, which governs its reactivity and intermolecular interactions. jddtonline.inforesearchgate.net For this compound, DFT studies can elucidate several key properties. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. researchgate.net It identifies electron-rich (negative potential, typically around oxygen and nitrogen atoms) and electron-poor (positive potential, typically around hydrogen atoms) regions. mdpi.com These sites are crucial for understanding where the molecule will engage in electrostatic and hydrogen-bonding interactions with its biological target. jddtonline.info

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies lower reactivity. jddtonline.inforesearchgate.net

These calculations provide a fundamental basis for rationalizing the molecule's observed biological activity and for predicting its behavior in different chemical environments. mdpi.com

Table 3: Representative Quantum Chemical Parameters for this compound (Illustrative)

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | Correlates with chemical stability and reactivity. A larger gap suggests higher stability. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecular surface. | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Calculated from the HOMO-LUMO gap; higher hardness indicates lower reactivity. |

Density Functional Theory (DFT) Studies for Molecular Orbital Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For this compound, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to optimize the molecular geometry and analyze its frontier molecular orbitals (FMOs). bohrium.com